molecular formula C20H25N5O2 B15103131 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one

Cat. No.: B15103131
M. Wt: 367.4 g/mol
InChI Key: AVCBDOXXKNJYCN-UHFFFAOYSA-N
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Description

2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one is a complex organic compound that features a pyrrolidine ring, a phenylpiperazine moiety, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridazinone core, followed by the introduction of the pyrrolidine and phenylpiperazine groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or phenylpiperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders or as an analgesic.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-(4-phenylpiperazin-1-yl)pyridazin-3(2H)-one: shares similarities with other pyrrolidine and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)-6-(4-phenylpiperazin-1-yl)pyridazin-3-one

InChI

InChI=1S/C20H25N5O2/c26-19-9-8-18(21-25(19)16-20(27)24-10-4-5-11-24)23-14-12-22(13-15-23)17-6-2-1-3-7-17/h1-3,6-9H,4-5,10-16H2

InChI Key

AVCBDOXXKNJYCN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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